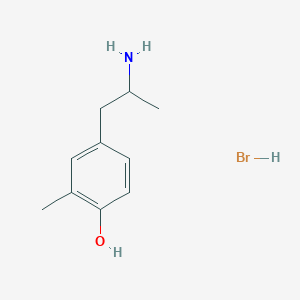
2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by the presence of iodine atoms, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt typically involves multiple steps. The process begins with the iodination of a phenolic compound, followed by the introduction of an acetamido group. The resulting intermediate is then reacted with ethylene oxide to form the ethoxy linkage. Finally, the propionic acid moiety is introduced, and the compound is converted to its sodium salt form through neutralization with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can remove the iodine atoms, resulting in deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as fluorine or chlorine, through halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often employ reagents like silver fluoride or chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated phenols .
Scientific Research Applications
2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other iodinated compounds.
Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.
Medicine: Investigated for its potential use in diagnostic imaging and as a contrast agent in radiology.
Industry: Utilized in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt involves its interaction with specific molecular targets. The iodine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The pathways involved include oxidative stress modulation, signal transduction, and cellular uptake .
Comparison with Similar Compounds
Similar Compounds
3-Acetamido-2,4,6-triiodobenzoic acid: Shares similar iodination and acetamido functional groups.
2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)acetic acid: Another iodinated compound with a similar structure.
Uniqueness
2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt is unique due to its specific combination of functional groups and the presence of multiple iodine atoms. This combination imparts distinct chemical properties, making it highly valuable in various applications .
Properties
CAS No. |
102504-51-8 |
|---|---|
Molecular Formula |
C14H15I3NNaO5 |
Molecular Weight |
680.98 g/mol |
IUPAC Name |
sodium;3-[2-(3-acetamido-2,4,6-triiodophenoxy)ethoxy]-2-methylpropanoate |
InChI |
InChI=1S/C14H16I3NO5.Na/c1-7(14(20)21)6-22-3-4-23-13-10(16)5-9(15)12(11(13)17)18-8(2)19;/h5,7H,3-4,6H2,1-2H3,(H,18,19)(H,20,21);/q;+1/p-1 |
InChI Key |
NBZLSNRXJSEXTO-UHFFFAOYSA-M |
Canonical SMILES |
CC(COCCOC1=C(C=C(C(=C1I)NC(=O)C)I)I)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















